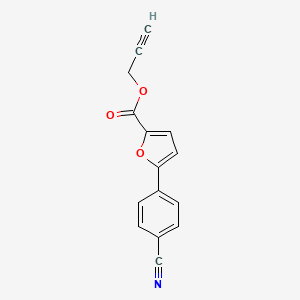
Prop-2-yn-1-yl 5-(4-cyanophenyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 5-(4-cyanophenyl)furan-2-carboxylate is an organic compound that features a furan ring substituted with a cyanophenyl group and an ester linkage to a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 5-(4-cyanophenyl)furan-2-carboxylate typically involves the esterification of 5-(4-cyanophenyl)furan-2-carboxylic acid with prop-2-yn-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 5-(4-cyanophenyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 5-(4-cyanophenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 5-(4-cyanophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyanophenyl and furan moieties allows for specific interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl acrylate: Similar in structure but lacks the furan and cyanophenyl groups.
Prop-2-yn-1-yl benzoate: Contains a benzoate group instead of the furan ring.
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Features a bromo substituent on the ester group.
Uniqueness
Prop-2-yn-1-yl 5-(4-cyanophenyl)furan-2-carboxylate is unique due to the combination of the furan ring, cyanophenyl group, and propynyl ester. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Biological Activity
Prop-2-yn-1-yl 5-(4-cyanophenyl)furan-2-carboxylate is a synthetic organic compound with a complex structure that includes a propynyl group, a furan ring, and a cyanophenyl substituent. This unique combination of functional groups suggests potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₅H₁₁NO₃
- Molecular Weight : 253.25 g/mol
- CAS Number : 1706448-37-4
Antioxidant Properties
Compounds containing furan rings, such as this compound, are often associated with antioxidant activities. These properties can be attributed to the electron-rich nature of the furan ring, which can scavenge free radicals, thus protecting cells from oxidative stress.
Anti-inflammatory Effects
Research indicates that derivatives of furan compounds exhibit significant anti-inflammatory properties. The presence of the cyanophenyl moiety may enhance these effects by modulating inflammatory pathways. Similar compounds have shown promise in reducing inflammation in various biological models.
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that this compound may inhibit microbial growth, although specific data on its efficacy is still needed .
Research Findings and Case Studies
Research into similar compounds has yielded important insights into their biological activities:
| Compound Name | Activity | Reference |
|---|---|---|
| 5-(4-Cyanophenyl)furan-2-carboxylic acid | Strong anti-inflammatory | |
| Propynyl 5-(4-methylphenyl)furan-2-carboxylate | Enhanced lipophilicity | |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | Notable antibacterial activity |
These findings underscore the potential of this compound to exhibit similar biological activities.
Mechanistic Insights
The biological activities of this compound may be explained through various mechanisms:
- Free Radical Scavenging : The furan ring can donate electrons to neutralize free radicals.
- Inhibition of Pro-inflammatory Cytokines : The compound may interfere with the signaling pathways that lead to inflammation.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to affect bacterial cell wall integrity, leading to cell lysis.
Properties
Molecular Formula |
C15H9NO3 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
prop-2-ynyl 5-(4-cyanophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C15H9NO3/c1-2-9-18-15(17)14-8-7-13(19-14)12-5-3-11(10-16)4-6-12/h1,3-8H,9H2 |
InChI Key |
XSXNUNSNHJHJGP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















